(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol

Lanosterol synthase Enzyme inhibition Structure-activity relationship

(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol is a chiral benzimidazole derivative with a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol. It falls within the broader class of benzimidazole sulfanyl compounds, but its specific (3R,4R) stereochemistry and oxolan-3-ol core distinguish it from simpler analogs.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 2165692-71-5
Cat. No. B1531833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol
CAS2165692-71-5
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1C(C(CO1)SC2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C11H12N2O2S/c14-9-5-15-6-10(9)16-11-12-7-3-1-2-4-8(7)13-11/h1-4,9-10,14H,5-6H2,(H,12,13)/t9-,10-/m1/s1
InChIKeyLOZIMMPJMSKUPB-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for (3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol (CAS 2165692-71-5) Procurement


(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol is a chiral benzimidazole derivative with a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol. It falls within the broader class of benzimidazole sulfanyl compounds, but its specific (3R,4R) stereochemistry and oxolan-3-ol core distinguish it from simpler analogs. Publicly available quantitative bioactivity data from primary literature or patents is severely limited for this exact compound [1].

Stereochemistry Defined (3R,4R) single enantiomer
Evidence Scaffold-level inhibition context; limited direct bioactivity data
Fit May support stereochemical SAR and chiral building-block studies

Procurement Risk: Why Generic Benzimidazole Analogs Cannot Replace (3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol


Benzimidazole sulfanyl compounds exhibit diverse and often target-specific activity profiles . The (3R,4R) stereochemistry and oxolan-3-ol substituent create a unique three-dimensional pharmacophore that is absent in common achiral or differently substituted benzimidazoles. Without direct comparative activity data, assuming interchangeability with other in-class compounds introduces significant experimental risk in target-based screening or structure-activity relationship (SAR) studies.

Attribute
This Compound
Generic Benzimidazole / Racemate
Stereochemistry
Defined (3R,4R) configuration
Achiral or racemic; three-dimensional pharmacophore may shift
Activity context
Scaffold-specific inhibition context (lanosterol synthase, kinase potential)
Class-level activity profiles may not transfer; target engagement may differ
SAR interpretation
Supports stereochemical SAR attribution
Racemate masks enantiomer-specific effects; attributing activity becomes ambiguous

(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol: Quantitative Differentiation Evidence from Allowed Sources


Lanosterol Synthase Inhibition Compared to Closest In-Class Analog

In BindingDB, the compound assigned CHEMBL2377451 (which is structurally associated with a benzimidazole-sulfanyl scaffold) shows an IC50 of 4,500 nM against human lanosterol synthase [1]. Its closest in-class analog (CHEMBL2377452) shows an IC50 of 11,900 nM in the same assay, representing a 2.6-fold difference. While the exact stereochemistry match to the target compound is not confirmed in the database, this is the only publicly available quantitative comparator data for this scaffold.

Lanosterol synthase
Reported
IC50 4,500 nM CHEMBL2377451
vs
IC50 11,900 nM Closest analog
2.6-fold difference
Scaffold-based comparator context; structural identity caveats apply
BindingDB data; exact stereochemistry match not confirmed
Lanosterol synthase Enzyme inhibition Structure-activity relationship

Molecular Weight and Lipophilicity Differentiation from Common Benzimidazole Screening Fragments

The target compound has a molecular weight of 236.29 g/mol and a calculated LogP of approximately 1.2 (estimated from similar benzimidazole sulfanyl structures) [1]. This places it in a lower lipophilicity range than many benzimidazole screening hits (typical LogP 2-4), which may influence solubility and non-specific binding in biochemical assays.

Lipophilicity
Class-level inference
cLogP ~1.2 (estimated)
Representative benzimidazole sulfanyl range: cLogP 2.5–4.0
Lower lipophilicity may reduce assay interference
In silico estimate; no experimental logP available
Physicochemical properties Fragment-based screening Drug-likeness

Chiral Purity and Synthetic Accessibility Relative to Racemates

The (3R,4R) configuration implies that the compound is a single enantiomer. In benzimidazole-oxolane systems, the racemate often requires costly chiral separation. . Specific rotation or chiral HPLC data are not publicly available to confirm enantiomeric excess, but the designated stereochemistry suggests a controlled synthetic route or resolution step.

Chiral purity
Data to verify
No public enantiomeric excess or specific rotation data
Enantiomeric excess requires confirmation
Designation implies single enantiomer; analytical verification recommended
Chiral resolution Synthetic feasibility Enantiomeric excess

(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol: Application Scenarios Based on Available Evidence


Lanosterol Synthase Inhibitor Screening

The moderate potency against lanosterol synthase observed for a structurally related benzimidazole-sulfanyl scaffold [1] suggests this compound could serve as a starting point for optimizing cholesterol biosynthesis inhibitors, provided the exact structural identity is confirmed.

Fragment-Based Drug Discovery for Prolylhydroxylase or Other Targets

Given the benzimidazole core is a known pharmacophore for prolylhydroxylase inhibition [1], the specific oxolan-3-ol substituent may offer unique binding interactions. However, no direct target data exists to confirm this.

Chiral Building Block for Complex Molecule Synthesis

The (3R,4R) stereochemistry makes this compound useful as a chiral intermediate for constructing more complex molecules where the spatial arrangement of the sulfanyl-benzimidazole and hydroxyl groups is critical.

Application
Selection Property
Validation Focus
Lanosterol synthase inhibition study
Scaffold-based inhibition context
Confirmatory enzyme assay; structural identity verification
Fragment-based screening (e.g., prolylhydroxylase targets)
Benzimidazole pharmacophore profile
Target engagement confirmation; selectivity profiling
Chiral intermediate synthesis
Defined (3R,4R) configuration
Enantiomeric purity verification; stereochemical stability
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